

The Discovery and Synthesis of Rizavasertib: A Technical Guide

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An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Rizavasertib, also known as A-443654, is a potent and selective pan-inhibitor of the serine/threonine kinase Akt (Protein Kinase B). As a central node in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various human cancers, Akt represents a critical target for anticancer drug development. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and biological evaluation of **Rizavasertib**. Detailed experimental protocols for key assays, quantitative data summaries, and visualizations of the relevant signaling pathway and synthetic workflow are presented to serve as a valuable resource for the scientific community.

Introduction

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that governs a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Hyperactivation of this pathway is a common hallmark of many cancers, making its components attractive targets for therapeutic intervention.[2][3] Akt, a serine/threonine kinase with three isoforms (Akt1, Akt2, and Akt3), is a central mediator of this pathway.[4] Its inhibition has been a major focus of drug discovery efforts.



Rizavasertib (A-443654) emerged from these efforts as a potent, ATP-competitive inhibitor of all three Akt isoforms.[5][6] It demonstrates significant antitumor activity in preclinical models and serves as a valuable chemical probe for studying Akt signaling. This document details the scientific journey of **Rizavasertib**, from its chemical synthesis to its biological characterization.

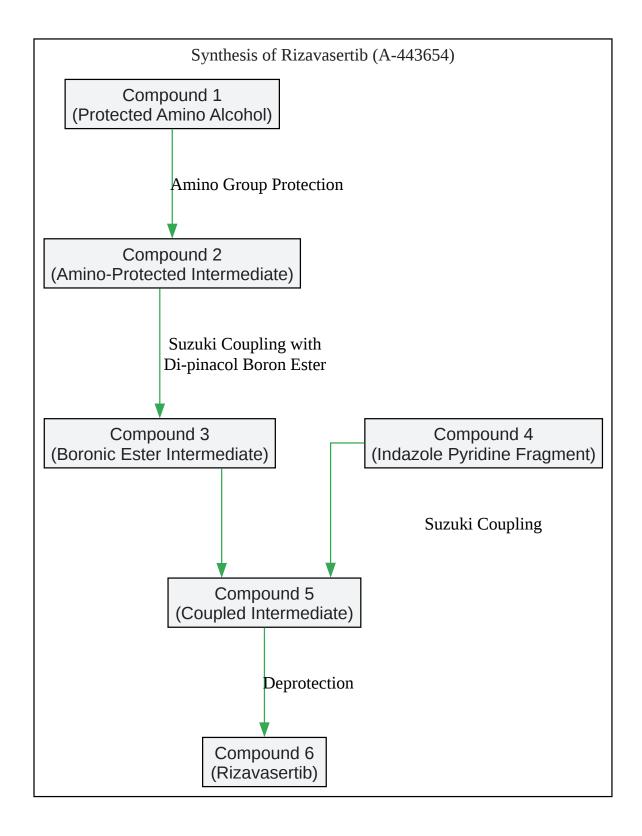
Discovery and Synthesis of Rizavasertib

Rizavasertib is a derivative of indazole-pyridine compounds.[5] Its synthesis involves a multistep process, a key part of which is a Suzuki coupling reaction. A patented synthesis method has been disclosed, which avoids the use of highly toxic reagents like hexamethylditin.[7]

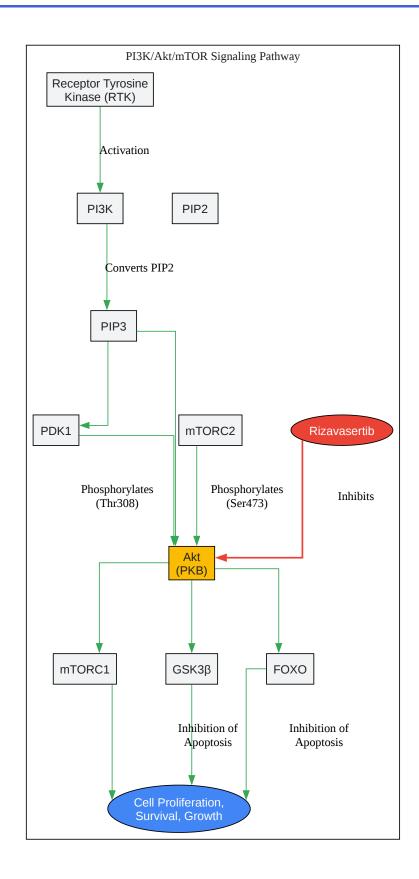
Synthetic Workflow

The overall synthetic strategy for **Rizavasertib** (compound 6) initiates from a protected amino alcohol, which undergoes a series of reactions including Suzuki coupling to form the core structure, followed by deprotection to yield the final product.

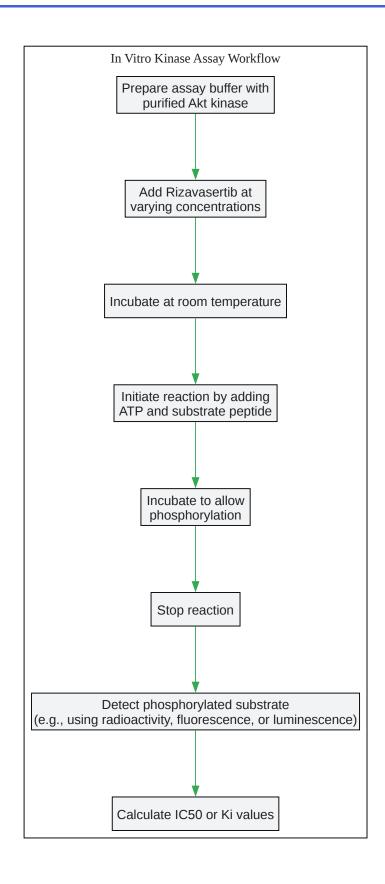












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